Carbol Fuchsin

Catalog No.
S620304
CAS No.
4197-24-4
M.F
C21H22ClN3
M. Wt
351.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbol Fuchsin

CAS Number

4197-24-4

Product Name

Carbol Fuchsin

IUPAC Name

4-[(Z)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride

Molecular Formula

C21H22ClN3

Molecular Weight

351.9 g/mol

InChI

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16-,23-19?;

InChI Key

HZLHRDBTVSZCBS-GHTYLULLSA-N

SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl

Synonyms

carbol-fuchsin, carbol-fuchsin solution, carbolfuchsin, Castellani paint, Magenta II

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl

Isomeric SMILES

CC1=C/C(=C(/C2=CC=C(C=C2)N)\C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl

Carbol-fuchsin is a vital stain used extensively in scientific research, particularly in microbiology. Its primary application lies in the Ziehl-Neelsen (ZN) staining technique, a cornerstone method for detecting acid-fast bacilli (AFB) []. These bacteria possess a unique cell wall rich in mycolic acids, making them resistant to decolorization with acid-alcohol, a key feature exploited in the ZN stain.

Distinguishing Acid-Fast Bacteria

The ZN staining protocol leverages carbol-fuchsin's ability to stain AFB bright red. The carbol-fuchsin solution, a mixture of basic fuchsin and phenol, penetrates the waxy cell wall of these bacteria and becomes trapped within. Subsequent decolorization with acid-alcohol removes the stain from non-acid-fast bacteria, leaving them unstained or faintly pink. This differential staining allows for the visualization and identification of AFB in clinical samples such as sputum, tissue sections, and fluids.

The ZN stain plays a crucial role in diagnosing various infectious diseases caused by AFB, most notably tuberculosis. By rapidly identifying Mycobacterium tuberculosis, the causative agent of TB, in sputum smears, carbol-fuchsin staining facilitates early diagnosis and treatment initiation []. This technique's simplicity and affordability make it particularly valuable in resource-limited settings [].

Research Beyond Diagnosis

Beyond its role in diagnostics, carbol-fuchsin finds applications in other areas of scientific research. Studies have explored its use in differentiating Mycobacterium species based on staining intensity variations []. Furthermore, carbol-fuchsin can be employed to visualize non-mycobacterial AFB, including organisms like Nocardia spp. and Rhodococcus spp., which can cause opportunistic infections in immunocompromised individuals.

Carbol Fuchsin is a synthetic dye composed of phenol and basic fuchsin, primarily recognized for its application in microbiology as a staining agent. It is particularly effective in detecting acid-fast bacteria, such as Mycobacterium tuberculosis, due to its affinity for the mycolic acids present in their cell walls. The dye is characterized by its vibrant red color and is a crucial component of the Ziehl–Neelsen stain, which differentiates acid-fast organisms from non-acid-fast ones .

Carbol-fuchsin's primary application lies in bacterial staining, particularly the Ziehl–Neelsen stain. This differential stain utilizes the unique properties of carbol-fuchsin to identify acid-fast bacteria. These bacteria, like Mycobacterium tuberculosis (the causative agent of tuberculosis), have cell walls rich in mycolic acids. The cationic fuchsin molecule interacts with the negatively charged phosphate groups in these mycolic acids, staining the bacteria red []. The phenol component helps the fuchsin penetrate the thick cell wall of these bacteria.

During the staining process, a decolorizing step with acid-alcohol is employed. However, due to the strong interaction between carbol-fuchsin and mycolic acids, acid-fast bacteria retain the red stain, while non-acid-fast bacteria lose the stain and appear blue with a counterstain [].

, particularly when mixed with water and phenol. A notable reaction involves the formation of a precipitate that can diminish the staining efficacy over time. Therefore, it is recommended to prepare the solution fresh for optimal results . The compound may also react with oxidizing agents and acids, leading to potentially hazardous byproducts .

Key Reactions:

  • Precipitation Reaction: Mixing with water can lead to a fine precipitate formation.
  • Oxidative Reactions: Carbol Fuchsin is sensitive to strong oxidizers, which can result in degradation or alteration of its properties .

Carbol Fuchsin exhibits significant biological activity, primarily as a staining agent. Its ability to penetrate lipid-rich bacterial cell walls makes it indispensable in microbiological diagnostics. Additionally, it has antiseptic and antifungal properties, making it useful in topical applications .

Biological Effects:

  • Staining of Acid-Fast Bacteria: Retains red color in acid-fast bacteria after treatment with acid-alcohol.
  • Antiseptic Properties: Acts against various pathogens when applied topically.

The synthesis of Carbol Fuchsin typically involves combining a saturated alcoholic solution of fuchsin with a phenolic compound. The following method outlines a common synthesis approach:

  • Preparation of Stock Solution: Mix saturated alcoholic fuchsin with a 5% aqueous solution of phenol.
  • Stirring and Aging: Allow the mixture to sit overnight to enhance stability and uniformity.
  • Dilution for Use: For staining purposes, dilute the stock solution with distilled water just before application .

Studies on Carbol Fuchsin interactions reveal its potential toxicity and mutagenicity. It can cause severe skin burns and eye damage upon contact. Additionally, inhalation or ingestion poses significant health risks, including respiratory issues and gastrointestinal irritation .

Toxicological Profile:

  • Skin Contact: Causes severe burns.
  • Eye Contact: Leads to serious eye damage.
  • Inhalation: Harmful effects include respiratory distress.

Several compounds share similarities with Carbol Fuchsin, particularly in their applications as dyes or stains. Below is a comparison highlighting their unique features:

Compound NameMain UseUnique Feature
Basic FuchsinStaining agentDoes not penetrate lipid-rich membranes as effectively as Carbol Fuchsin
Methylene BlueGeneral stainingLess effective against acid-fast bacteria
Crystal VioletGram stainingPrimarily used for Gram-positive bacteria
SafraninCounterstain in Gram stainingProvides contrasting color but lacks affinity for mycolic acids

Unique Aspects of Carbol Fuchsin:

  • Superior penetration into lipid-rich bacterial membranes.
  • Specifically designed for detecting acid-fast organisms.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

351.1502254 g/mol

Monoisotopic Mass

351.1502254 g/mol

Heavy Atom Count

25

UNII

4158315RUC

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26261-57-4
4197-24-4

Wikipedia

Carbol_fuchsin

Dates

Modify: 2023-08-15

Explore Compound Types